molecular formula C17H26ClN3O B244384 N-[3-chloro-2-(4-ethylpiperazin-1-yl)phenyl]-2,2-dimethylpropanamide

N-[3-chloro-2-(4-ethylpiperazin-1-yl)phenyl]-2,2-dimethylpropanamide

Cat. No. B244384
M. Wt: 323.9 g/mol
InChI Key: BCWADAOPZPTHMT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[3-chloro-2-(4-ethylpiperazin-1-yl)phenyl]-2,2-dimethylpropanamide, commonly known as CEP-1347, is a small molecule that has been explored for its potential therapeutic applications in neurodegenerative diseases. CEP-1347 is a potent inhibitor of the c-Jun N-terminal kinase (JNK) signaling pathway, which has been implicated in the pathogenesis of several neurodegenerative disorders, including Parkinson's disease, Alzheimer's disease, and amyotrophic lateral sclerosis.

Mechanism of Action

CEP-1347 exerts its neuroprotective effects by inhibiting the N-[3-chloro-2-(4-ethylpiperazin-1-yl)phenyl]-2,2-dimethylpropanamide signaling pathway. N-[3-chloro-2-(4-ethylpiperazin-1-yl)phenyl]-2,2-dimethylpropanamide is a stress-activated protein kinase that plays a critical role in neuronal apoptosis and inflammation. Inhibition of N-[3-chloro-2-(4-ethylpiperazin-1-yl)phenyl]-2,2-dimethylpropanamide by CEP-1347 prevents the activation of downstream pro-apoptotic and pro-inflammatory signaling pathways, leading to neuroprotection.
Biochemical and Physiological Effects:
CEP-1347 has been shown to have a variety of biochemical and physiological effects in preclinical studies. These include the inhibition of oxidative stress and inflammation, the preservation of mitochondrial function, and the modulation of neurotransmitter systems. CEP-1347 has also been shown to improve synaptic plasticity, which is important for learning and memory.

Advantages and Limitations for Lab Experiments

CEP-1347 has several advantages for use in lab experiments. It is a small molecule that can easily penetrate the blood-brain barrier, allowing for direct targeting of the central nervous system. It is also relatively stable and has a long half-life, allowing for sustained neuroprotection. However, CEP-1347 has some limitations as well. It has low solubility in water, which can make formulation and delivery challenging. It also has some off-target effects, which can complicate interpretation of experimental results.

Future Directions

There are several future directions for research on CEP-1347. One area of interest is the development of more potent and selective N-[3-chloro-2-(4-ethylpiperazin-1-yl)phenyl]-2,2-dimethylpropanamide inhibitors that can overcome some of the limitations of CEP-1347. Another direction is the exploration of combination therapies that target multiple pathways involved in neurodegeneration. Finally, there is a need for further preclinical and clinical studies to determine the safety and efficacy of CEP-1347 in humans.

Synthesis Methods

CEP-1347 can be synthesized using a multi-step synthetic route that involves the reaction of 3-chloro-2-nitroaniline with 4-ethylpiperazine, followed by reduction of the resulting nitro compound to the corresponding amine. The amine is then reacted with 2,2-dimethylpropionyl chloride to yield the final product, CEP-1347.

Scientific Research Applications

CEP-1347 has been extensively studied for its potential therapeutic applications in neurodegenerative diseases. Preclinical studies have shown that CEP-1347 can protect neurons from oxidative stress, inflammation, and apoptosis, which are key pathological features of neurodegenerative disorders. CEP-1347 has also been shown to improve motor function and reduce neuroinflammation in animal models of Parkinson's disease and Alzheimer's disease.

properties

Molecular Formula

C17H26ClN3O

Molecular Weight

323.9 g/mol

IUPAC Name

N-[3-chloro-2-(4-ethylpiperazin-1-yl)phenyl]-2,2-dimethylpropanamide

InChI

InChI=1S/C17H26ClN3O/c1-5-20-9-11-21(12-10-20)15-13(18)7-6-8-14(15)19-16(22)17(2,3)4/h6-8H,5,9-12H2,1-4H3,(H,19,22)

InChI Key

BCWADAOPZPTHMT-UHFFFAOYSA-N

SMILES

CCN1CCN(CC1)C2=C(C=CC=C2Cl)NC(=O)C(C)(C)C

Canonical SMILES

CCN1CCN(CC1)C2=C(C=CC=C2Cl)NC(=O)C(C)(C)C

Origin of Product

United States

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